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1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Toxicology Risk Assessment TEF Derivation

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD) is a mandatory EPA-indicative congener for simplified TEQ estimation in air, water, soil, and sediment. Its unique non-2,3,7,8 chlorination pattern yields an attenuated AhR response (EROD potency 170–440× lower than TCDD), making it the definitive low-potency comparator for SAR studies. With an EPA TEF of 0.01, certified HpCDD reference standards are legally required for RCRA/CAA compliance. Generic PCDD surrogates invalidate TEQ calculations. Secure certified material with full traceability.

Molecular Formula C12HCl7O2
Molecular Weight 425.3 g/mol
CAS No. 37871-00-4
Cat. No. B10855650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin
CAS37871-00-4
Molecular FormulaC12HCl7O2
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
InChIKeyWCLNVRQZUKYVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Water solubility= 1.9X10-3 mg/l (measured)

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (CAS 37871-00-4) Procurement and Reference Standard Guide


1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD) is a heptachlorinated congener within the polychlorinated dibenzo-p-dioxin (PCDD) class [1]. This compound is characterized by chlorine substitution at all lateral positions except the 2,3,7,8-sites, resulting in a molecular formula of C₁₂HCl₇O₂ and a molecular weight of approximately 425.31 g/mol [2]. Due to its high lipophilicity and environmental persistence, HpCDD is a priority pollutant regulated under multiple EPA statutes, including RCRA and SARA [3].

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: Why In-Class Substitution Compromises Scientific Validity


Within the PCDD class, congeners exhibit profoundly divergent toxicokinetic and toxicodynamic properties that preclude generic substitution. Chlorination degree and pattern dictate key parameters including lipophilicity, metabolic half-life, and aryl hydrocarbon receptor (AhR) binding affinity [1]. Consequently, the use of a non-identical PCDD congener as a surrogate for 1,2,3,4,6,7,8-HpCDD in quantitative analytical, toxicological, or environmental fate studies will introduce systematic error, invalidating TEQ calculations and misrepresenting bioaccumulation potential.

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: Comparative Quantitative Evidence for Procurement Decision-Making


Comparative Acute Lethality (LD₅₀) and Derived Toxic Equivalency Factor (TEF) vs. TCDD, PeCDD, and HxCDD

In a direct comparative acute toxicity study in male Sprague-Dawley rats, 1,2,3,4,6,7,8-HpCDD exhibited an oral LD₅₀ of 6325 µg/kg. This is approximately 147-fold less potent than 2,3,7,8-TCDD (LD₅₀ 43 µg/kg), 31-fold less potent than 1,2,3,7,8-PeCDD (LD₅₀ 206 µg/kg), and 7-fold less potent than 1,2,3,4,7,8-HxCDD (LD₅₀ 887 µg/kg) [1]. The derived TEF of 0.007 from this study aligns with the internationally adopted TEF of 0.01, confirming the relative potency hierarchy [2].

Toxicology Risk Assessment TEF Derivation

Comparative Hepatic Monooxygenase Induction Potency (EROD Activity) vs. TCDD

The potency of 1,2,3,4,6,7,8-HpCDD to induce hepatic ethoxyresorufin O-deethylase (EROD) activity, a sensitive marker of AhR-mediated response, was quantified in Wistar rats. Within the low dose range, HpCDD was 170- to 440-fold less potent than 2,3,7,8-TCDD in inducing this hepatic enzyme [1]. This demonstrates that the reduced AhR affinity of HpCDD translates to a substantially attenuated biological response at the molecular level.

Pharmacokinetics Enzyme Induction Mechanistic Toxicology

Comparative Human Terminal Elimination Half-Life vs. PeCDD, HxCDD, and OCDD

Human terminal elimination half-life estimates, derived from rat data and validated cross-species scaling factors, demonstrate a dramatic increase with chlorination. The estimated half-life in adult humans for 1,2,3,4,6,7,8-HpCDD is 80–102 years, which is significantly longer than for PeCDD (12.6 years) and HxCDD (26–45 years), though shorter than OCDD (112–132 years) [1]. This extreme persistence underscores why HpCDD is a predominant congener in human adipose tissue and breast milk.

Human Biomonitoring Environmental Persistence Toxicokinetics

Analytical Utility as an Indicative Congener for TEQ Estimation in Environmental Matrices

A validated simplified GC-MS method identifies 1,2,3,4,6,7,8-HpCDD as one of only five 'indicative congeners' sufficient to estimate total dioxin TEQ in environmental samples (air, water, sediment, soil) [1]. This methodology leverages the strong correlation between HpCDD concentration and overall TEQ contribution from higher-chlorinated PCDDs, enabling cost-effective screening. In contrast, lower-chlorinated congeners like TCDD or PeCDD require separate, more complex analytical approaches for accurate TEQ apportionment from specific source fingerprints (e.g., combustion vs. PCP formulations).

Analytical Chemistry Environmental Monitoring GC-MS

Comparative EPA Regulatory Toxic Equivalency Factor (TEF) vs. TCDD and OCDD

Under the U.S. EPA's regulatory framework, 1,2,3,4,6,7,8-HpCDD is assigned a Toxic Equivalency Factor (TEF) of 0.01 [1]. This value is 100-fold lower than the reference TEF of 1.0 for 2,3,7,8-TCDD, but significantly higher (approximately 33-fold) than the TEF of 0.0003 assigned to the fully chlorinated congener, OCDD [1]. This regulatory weighting directly impacts compliance determination for hazardous waste and air emissions, as TEQ calculations are dominated by congeners with higher TEFs.

Regulatory Compliance Risk Assessment Environmental Law

Recommended Applications for 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin Based on Quantitative Performance Data


Calibration and Validation of Analytical Methods for Environmental TEQ Screening

Procurement of certified 1,2,3,4,6,7,8-HpCDD reference standards is essential for laboratories implementing simplified TEQ estimation methods. As demonstrated by Minomo et al. [1], HpCDD is one of only five indicative congeners whose concentrations can reliably predict total dioxin TEQ in air, water, sediment, and soil. Using this compound as a calibration standard enables accurate, cost-effective GC-MS screening without the need for full congener-specific analysis.

Toxicological Research Requiring a Reference Compound with an Attenuated AhR-Mediated Response

Investigators studying the structure-activity relationships of AhR activation should select 1,2,3,4,6,7,8-HpCDD as a low-potency reference compound. Quantitative data confirm that its EROD induction potency is 170-440 times lower than TCDD [1], and its acute lethality (LD₅₀) is 147-fold lower [2]. This well-characterized, attenuated response profile makes HpCDD an ideal comparator for evaluating the potency of novel or mixed-halogenated AhR agonists in both in vitro and in vivo systems.

Human Biomonitoring and Longitudinal Exposure Studies

Given its estimated human terminal elimination half-life of 80–102 years [1], 1,2,3,4,6,7,8-HpCDD serves as a critical sentinel congener for assessing long-term, cumulative exposure to PCDDs. Its extreme persistence ensures detectable levels in human adipose tissue and breast milk decades after exposure cessation. Analytical reference standards of HpCDD are therefore indispensable for quantifying this congener in epidemiological studies linking dioxin body burden to adverse health outcomes.

Regulatory Compliance Testing and Hazardous Waste Characterization

For environmental testing laboratories performing RCRA and CAA compliance analyses, accurate quantification of 1,2,3,4,6,7,8-HpCDD is legally mandated. The compound's EPA-assigned TEF of 0.01 [1] is a critical input for TEQ calculations that determine regulatory thresholds. Substitution with a non-identical congener or use of a non-certified reference standard would invalidate the TEQ result and risk non-compliance with EPA reporting requirements.

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